5-(4-Dimethylaminobenzylidene)rhodanine
Overview
Description
5-(4-Dimethylaminobenzylidene)rhodanine is a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay . It is also used as an indicator in the titration of cyanide solution with silver nitrate solution .
Molecular Structure Analysis
The molecular formula of 5-(4-Dimethylaminobenzylidene)rhodanine is C12H12N2OS2 . The molecular weight is 264.37 g/mol . The structure formula can be found in the original source .Chemical Reactions Analysis
5-(4-Dimethylaminobenzylidene)rhodanine is used in the determination of silver, palladium, mercury, and gold . It is also used in the photometric determination of autoradiograms .Physical And Chemical Properties Analysis
5-(4-Dimethylaminobenzylidene)rhodanine is a solid substance . It has a melting point of 275 - 280 °C and decomposes upon heating . It is insoluble in water but moderately soluble in acetone .Scientific Research Applications
Colorimetric Determination of Platinum : It is utilized for the colorimetric determination of platinum, particularly after the reduction of platinum IV with ascorbic acid. It can determine platinum in the presence of palladium and other platinum metals, except rhodium, without serious interference (Piercy & Ryan, 1963).
Formation of Metal Complexes : It reacts with methyl- and phenylmercury(II) acetate to form complexes, which have been characterized by spectroscopy and X-ray diffractometry. These complexes involve coordination to the mercury atom via its N(3) atom (Casas et al., 2001).
Spectrophotometric Determination of Copper and Manganese : This compound has been used in an extraction-spectrophotometric method for determining copper and manganese from a weakly acidic medium (Ojeka & Iyun, 2004).
Corrosion Inhibition of Mild Steel : It has shown high inhibitory efficiency against corrosion of mild steel in hydrochloric acid solution. It acts as a mixed-type corrosion inhibitor with predominant control of cathodic reaction (Solmaz, 2014).
Study of Intramolecular Charge Transfer : It exhibits dual fluorescence associated with an intramolecular charge transfer phenomenon. Ab initio SCF and DFT calculations also indicate its significant non-linear optical properties (Ray et al., 2008).
Preconcentration of Trace Metals : Modified with SBA-15 sorbent, it has been used for the separation and preconcentration of trace amounts of cobalt ions in aqueous solution, with applications in environmental monitoring (Afzali et al., 2018).
Dispersive Liquid–Liquid Microextraction of Lead(II) : It forms a complex with lead(II), facilitating its microsampling flame atomic absorption spectrometric determination. This procedure is applied in analyzing water and food samples (Alothman et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVRELEASDUMY-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep red solid; [Merck Index] Red powder with a weak odor; [Alfa Aesar MSDS] | |
Record name | p-Dimethylaminobenzalrhodanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11236 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
5-(4-Dimethylaminobenzylidene)rhodanine | |
CAS RN |
536-17-4 | |
Record name | 5-(4-Dimethylaminobenzylidene)rhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-dimethylaminobenzylidenerhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The new complexes [M(CO)5‐DABRd] [M=Cr;
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